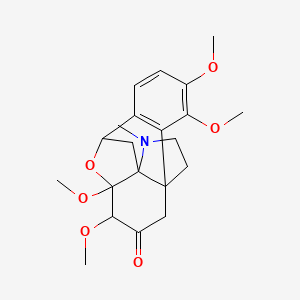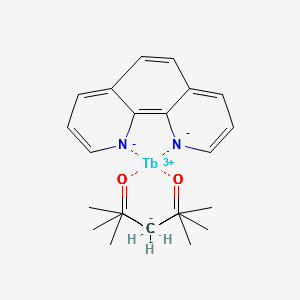
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is a coordination compound that involves the complexation of terbium(3+) ions with pentane-2,4-dione and 1,10-phenanthroline-1,10-diide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) typically involves the following steps:
Preparation of 1,10-phenanthroline-1,10-diide: This can be synthesized by reacting 1,10-phenanthroline with a strong base to deprotonate the nitrogen atoms, forming the diide species.
Complexation with Terbium(3+): The 1,10-phenanthroline-1,10-diide is then reacted with terbium(3+) ions in the presence of pentane-2,4-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of the synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the terbium(3+) ion.
Substitution Reactions: Ligand exchange reactions can occur, where the pentane-2,4-dione or 1,10-phenanthroline-1,10-diide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, water.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield terbium(4+) complexes, while substitution reactions may result in new coordination compounds with different ligands .
科学的研究の応用
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) has several scientific research applications:
Luminescence Studies: Terbium complexes are known for their luminescent properties, making this compound useful in studying photophysical and photochemical processes.
Biological Applications: The compound can be used in bioimaging and as a probe for detecting metal ions in biological systems.
Materials Science: It is used in the development of advanced materials, such as luminescent materials for display technologies and sensors.
作用機序
The mechanism of action of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) involves the coordination of the terbium(3+) ion with the ligands. This coordination affects the electronic structure of the terbium ion, leading to its unique chemical and physical properties. The compound can interact with various molecular targets, such as DNA and proteins, through coordination and electrostatic interactions .
類似化合物との比較
Similar Compounds
1,10-Phenanthroline-5,6-dione: Another phenanthroline derivative with similar coordination properties.
2,2’-Bipyridine: A bidentate ligand similar to 1,10-phenanthroline, often used in coordination chemistry.
Acetylacetonate Complexes: Complexes involving acetylacetonate ligands, which are similar to pentane-2,4-dione.
Uniqueness
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is unique due to the combination of its ligands and the terbium(3+) ion. This combination imparts specific luminescent properties and coordination behavior that are not observed in other similar compounds.
特性
分子式 |
C27H29N2O6Tb-2 |
|---|---|
分子量 |
636.5 g/mol |
IUPAC名 |
pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) |
InChI |
InChI=1S/C12H8N2.3C5H7O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3H,1-2H3;/q-2;3*-1;+3 |
InChIキー |
XPRNKFUUWVMNEI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Tb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)
![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)
![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)
![2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane](/img/structure/B12322476.png)
![5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one](/img/structure/B12322478.png)
![(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12322481.png)
![2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid](/img/structure/B12322487.png)
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid](/img/structure/B12322500.png)
![3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12322501.png)
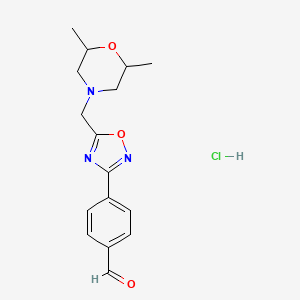
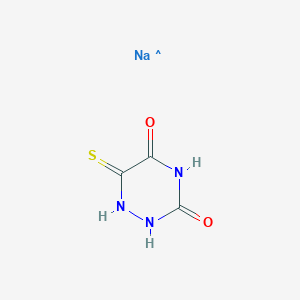
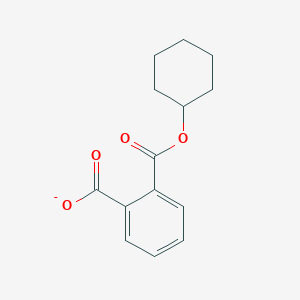
![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
